molecular formula C7H14ClN B13455625 N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

Katalognummer: B13455625
Molekulargewicht: 147.64 g/mol
InChI-Schlüssel: SUCKQTAKRPBXNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid and compact framework, which makes it an interesting subject for various scientific studies. The compound’s molecular formula is C7H14ClN, and it has a molecular weight of 147.646 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which is used to create new building blocks for the compound. This reaction is performed under mild conditions and can be scaled up for industrial production .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes the use of photochemical reactors and controlled reaction conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: In biological research, the compound can be used to investigate the effects of rigid bicyclic structures on biological systems.

    Industry: In industrial applications, the compound can be used in the synthesis of materials with specific mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel bio-active molecules .

Eigenschaften

Molekularformel

C7H14ClN

Molekulargewicht

147.64 g/mol

IUPAC-Name

N-methylbicyclo[2.1.1]hexan-2-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-8-7-4-5-2-6(7)3-5;/h5-8H,2-4H2,1H3;1H

InChI-Schlüssel

SUCKQTAKRPBXNC-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC2CC1C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.